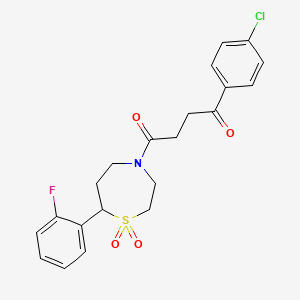

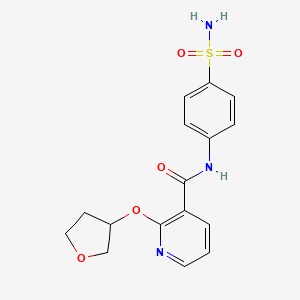

N-(5-chloro-2-methoxyphenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

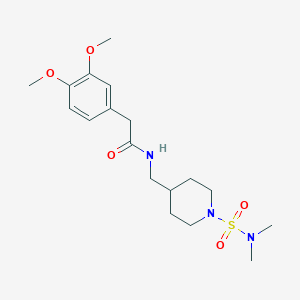

N-(5-chloro-2-methoxyphenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide, also known as CMQ, is a quinoxaline-based compound that has gained considerable attention in scientific research due to its potential therapeutic applications. CMQ is a small molecule that has been synthesized and studied for its biological activity in various fields, including cancer research, neuroscience, and drug discovery.

Applications De Recherche Scientifique

Novel Antidepressant Discovery

Research has identified structurally novel compounds that act as serotonin type-3 (5-HT3) receptor antagonists, demonstrating promising antidepressant-like activity. This discovery is based on the design and synthesis of specific carboxamides, which, upon pharmacological evaluation, showed significant activity in models for depression (Mahesh et al., 2011).

Antimicrobial Agent Development

Another study focused on synthesizing novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic properties. These compounds were evaluated as potential COX-1/COX-2 inhibitors, offering a new approach to designing drugs with selective inhibitory activity on cyclooxygenase enzymes and potential applications in treating inflammation and pain (Abu‐Hashem et al., 2020).

Design and Synthesis of Quinoxalin-2-Carboxamides

The ligand-based design and synthesis of 3-methoxyquinoxalin-2-carboxamides have been explored for their serotonin type-3 (5-HT3) receptor antagonistic activities. This research provided insights into the structural requirements for 5-HT3 antagonism and identified compounds with significant potential as therapeutic agents for conditions mediated by this receptor (Mahesh et al., 2012).

Antimicrobial Properties of Quinazolinone and Thiazolidinone Derivatives

A series of compounds combining quinazolinone and thiazolidinone structures have been synthesized and evaluated for their antibacterial and antifungal activities. This research opens new avenues for developing antimicrobial agents by exploiting the synergistic effects of combining these two pharmacophores (Desai et al., 2011).

Modulation of Drug Resistance

Studies have also focused on the synthesis and evaluation of compounds capable of reversing multidrug resistance (MDR) in cancer cells, highlighting the potential of specific carboxamide derivatives in overcoming drug resistance mechanisms and enhancing the efficacy of chemotherapy (Hyafil et al., 1993).

Mécanisme D'action

Target of Action

Related compounds have been shown to interact with various targets such as kv7/kcnq/m channels and the enzyme myeloperoxidase

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound . It’s worth noting that related compounds have been shown to suppress neuronal hyperexcitability and inhibit myeloperoxidase , suggesting potential neuroprotective and anti-inflammatory effects.

Biochemical Pathways

Related compounds have been shown to affect pathways related to neuronal excitability and inflammation

Pharmacokinetics

A related compound, bms-204352, was found to be primarily metabolized into n-glucuronide and excreted in urine and feces

Result of Action

Related compounds have been shown to suppress neuronal hyperexcitability and inhibit myeloperoxidase , suggesting potential neuroprotective and anti-inflammatory effects.

Propriétés

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-3-oxo-2,4-dihydroquinoxaline-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O3/c1-23-14-7-6-10(17)8-12(14)19-16(22)20-9-15(21)18-11-4-2-3-5-13(11)20/h2-8H,9H2,1H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWZSQHDSLPDOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)N2CC(=O)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methoxyphenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2826002.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2826005.png)

![Methyl 5,5,7,7-tetramethyl-2-(naphthalene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2826013.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)naphthalene-1-sulfonamide](/img/structure/B2826014.png)

![2-[(Quinoxalin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2826015.png)